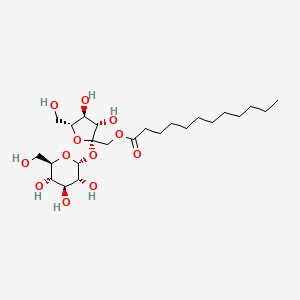

Sucrose, 1-laurate

Description

Contextualization within Carbohydrate Esters and Surfactants Research

In the vast field of chemical research, there is a continuous effort to develop alternatives to synthetic, petrochemically-derived compounds that are more environmentally friendly. mdpi.com Within this movement, carbohydrate esters, a class of non-ionic surfactants, have garnered significant academic interest. mdpi.commdpi.com These compounds are derived from renewable and inexpensive raw materials, typically sugars and fatty acids, making them biodegradable, non-toxic, and biocompatible. mdpi.commdpi.comnih.gov

Carbohydrate esters, also referred to as sugar fatty acid esters (SFAEs) or glycolipids, are amphiphilic molecules. mdpi.comnih.gov They possess a hydrophilic (water-loving) sugar "head" and a lipophilic (oil-loving) fatty acid "tail." nih.govontosight.ai This dual nature allows them to act as surfactants, reducing surface tension between different phases, such as oil and water. mdpi.comwikipedia.org Their properties can be finely tuned by altering the sugar moiety, the length of the fatty acid chain, and the degree of esterification (the number of fatty acid chains attached to the sugar). arxiv.orgnih.gov Academic research focuses heavily on these compounds for their potential applications as emulsifiers, foaming agents, and dispersing agents in the food, cosmetic, and pharmaceutical industries. mdpi.comnih.govnih.gov The enzymatic synthesis of these esters, often employing lipases, is a particularly active area of investigation, as it represents a sustainable and highly selective production method. nih.govresearchgate.net

Significance of Sucrose (B13894), 1-Laurate in Academic Investigations

Among the various carbohydrate esters, sucrose monoesters are extensively studied, and Sucrose, 1-laurate (also known as sucrose monolaurate) has emerged as a compound of particular importance in academic research. nih.gov It is an ester formed from sucrose and lauric acid, a medium-chain fatty acid. ontosight.ai Its specific structure, combining the bulky disaccharide sucrose head with a 12-carbon lauryl tail, makes it an excellent model for investigating the fundamental properties of sugar-based surfactants.

Academic investigations into this compound are multifaceted, exploring its synthesis, physical properties, and diverse applications. Researchers have studied its synthesis through various methods, including enzymatic transesterification using lipases and sonochemical (ultrasonic) synthesis, to optimize yield and efficiency. nih.govbiointerfaceresearch.com

A significant area of research is its application in pharmacology as an intestinal permeation enhancer for delivering macromolecules orally. nih.govnih.gov Studies have demonstrated its ability to interact with cell membranes and open tight junctions between epithelial cells, a key barrier to drug absorption. nih.gov For example, research using Caco-2 cell monolayers, a standard model for the intestinal barrier, has provided detailed insights into its mechanism of action. nih.govnih.gov

Furthermore, the compound's surfactant properties are a central focus of academic inquiry. Research has detailed its emulsifying capabilities and its behavior in forming solid dispersions to improve the dissolution of poorly soluble drugs. researchgate.net Its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles), is a key parameter that has been determined in various studies. nih.gov The saturated C12 acyl chain of this compound contributes to CMC values that are comparable to or slightly higher than corresponding monosaccharide esters. nih.gov

The versatility of this compound in research is also highlighted by its investigation as a bio-based plasticizer for polymers like polyvinyl chloride (PVC), demonstrating its potential to replace traditional, less environmentally friendly additives. biointerfaceresearch.com

Academic studies have systematically evaluated the efficacy of this compound as a permeation enhancer. Key findings from ex vivo and in vivo studies are detailed below.

| Experimental Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |

| Caco-2 Monolayers | Apparent Permeability Coefficient (Papp) of [14C]-mannitol | 1 mM | Increased Papp | nih.govnih.gov |

| Caco-2 Monolayers | Transepithelial Electrical Resistance (TEER) | 1 mM | Reduced TEER | nih.govnih.gov |

| Rat Colonic Tissue Mucosae | Paracellular Marker Flux | 5 mM | Significant increase in flux | nih.gov |

| Rat Jejunal Instillations | Insulin Co-administration | 50 mM | Achieved relative bioavailability of 2.4% | nih.gov |

| Rat Colonic Instillations | Insulin Co-administration | 100 mM | Achieved relative bioavailability of 8.9% | nih.gov |

The potential of this compound as a sustainable additive in polymer science has also been a subject of academic inquiry.

| Material | Parameter | This compound Content (% w/w) | Result | Reference |

| Polyvinyl Chloride (PVC) Films | Glass Transition Temperature (Tg) | 0 - 40% | Tg decreased with increasing ester concentration, confirming a plasticizing effect. | biointerfaceresearch.com |

| Polyvinyl Chloride (PVC) Films | Mechanical Properties | > 20% | The plasticizing effect weakened, but a positive effect on strength properties appeared. | biointerfaceresearch.com |

Properties

CAS No. |

136152-90-4 |

|---|---|

Molecular Formula |

C24H44O12 |

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-14-24(22(32)19(29)16(13-26)35-24)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |

InChI Key |

AYOPSBMGRBUJSJ-VQXBOQCVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sucrose, 1 Laurate

Enzymatic Synthesis Routes

Enzymatic synthesis of sucrose-based esters is a prominent method due to its high catalytic efficiency and the inherent selectivity of biocatalysts. innopraxis.comresearchgate.net This approach minimizes side reactions and product browning often associated with chemical synthesis. innopraxis.com

Lipases are widely utilized enzymes for the synthesis of sugar esters through esterification or transesterification reactions. nih.gov These reactions can be performed under mild conditions, and the use of immobilized enzymes simplifies downstream processing. innopraxis.com The transesterification of sucrose (B13894) with a fatty acid ester is often preferred as it avoids the formation of water, which can lead to hydrolysis of the product. redalyc.org

Various lipases from microbial sources have been successfully employed in the synthesis of sucrose esters. Lipase (B570770) from Candida antarctica (often immobilized, such as Novozym 435) and lipase from Thermomyces lanuginosus (such as Lipozyme TL IM) are among the most efficient enzymes for these reactions, noted for their high activity and stability in organic solvents. researchgate.netnih.govmdpi.com Immobilization of these enzymes can significantly improve their stability and efficiency, allowing for their reuse and simplifying the purification process. nih.gov For instance, a lipase from T. lanuginosus immobilized by granulation on silica (B1680970) has been shown to achieve a sucrose mono-laurate yield of over 95%. researchgate.net The stability and efficiency of lipases under non-conventional media can be significantly improved through immobilization and protein engineering. nih.gov

Table 1: Comparison of Different Lipase Sources in Sucrose Ester Synthesis

| Enzyme Source | Immobilization Support/Method | Acyl Donor | Solvent System | Key Finding | Reference |

|---|---|---|---|---|---|

| Thermomyces lanuginosus | Granulation on silica | Vinyl laurate | tert-amyl alcohol/DMSO | >95% yield of sucrose mono-laurate. | researchgate.net |

| Candida antarctica (Novozym 435) | --- | Lauric acid | tert-butanol | Microwave irradiation reduced reaction time. | innopraxis.com |

| Candida rugosa | --- | Fatty acids from coconut/palm oil | n-hexane | Optimum temperature of 30°C for esterification. | semanticscholar.org |

The choice of solvent is crucial in the enzymatic synthesis of sucrose laurate due to the differing polarities of the substrates (hydrophilic sucrose and non-polar fatty acids). mdpi.com A major challenge is finding a suitable solvent system that can dissolve both reactants. mdpi.com Various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and pyridine have been used. researchgate.net However, due to their toxicity, there is a growing interest in less harmful solvents like tert-butanol and solvent-free systems. researchgate.netmdpi.com

The hydrophobicity of the organic solvent can strongly influence the regioselectivity of the acylation. nih.gov For instance, in the acylation of sucrose by vinyl esters catalyzed by subtilisin, more hydrophobic solvents decrease the preference for acylation at the 1'-hydroxyl position and favor 6-acylation. nih.gov Ionic liquids have also been explored as alternative reaction media that can dissolve sucrose and are compatible with lipase activity. researchgate.net A binary system of an ionic liquid and 2-methyl-2-butanol (B152257) (2M2B) has been shown to achieve a high yield (72%) of sucrose monolaurate. mdpi.com

Table 2: Effect of Solvent System on Sucrose Laurate Synthesis

| Solvent System | Enzyme | Key Outcome | Reference |

|---|---|---|---|

| Pyridine | Subtilisin BPN' | Favors 1'-acylation. | nih.gov |

| Hydrophobic solvents | Subtilisin BPN' | Lowers 1'-acylation and improves 6-acylation. | nih.gov |

| tert-amyl alcohol/DMSO | T. lanuginosus lipase | High yield (>95%) of 6-O-lauryl sucrose. | researchgate.net |

| Ionic liquid/[2M2B] | Lipozyme TL IM | 72% yield of sucrose monolaurate. | mdpi.com |

Enzymes exhibit high selectivity, which is a significant advantage in the synthesis of specific sucrose esters. uni-pannon.hu Lipases generally show a preference for acylating the primary hydroxyl groups of sucrose, particularly at the 6-position of the glucose moiety. researchgate.netresearchgate.net For example, lipase from Thermomyces lanuginosus has been used to selectively acylate the 6-OH group of the glucose ring in sucrose. researchgate.net

In contrast, proteases like subtilisin preferentially acylate the 1'-hydroxyl group of the fructose (B13574) moiety in sucrose. nih.gov The regioselectivity can be modulated by the choice of substrate and solvent. nih.gov Molecular modeling suggests that for subtilisin BPN', 1'-acylation is favored in solvents that can solvate sugars (like pyridine) because the glucose part of the molecule is exposed to the solvent. In more hydrophobic solvents, the entire sucrose molecule is more likely to be buried within the enzyme's binding pocket, making 6-acylation more favorable. nih.gov The chain length of the acyl donor can also affect regioselectivity. nih.gov

Optimizing the reaction conditions is key to achieving high yields and productivity in the biocatalytic production of sucrose laurate. Factors such as temperature, reaction time, and substrate molar ratio are critical parameters. For instance, in a microwave-assisted synthesis using Novozym 435, the optimal conditions were found to be a microwave power of 200W at 50°C for 25 minutes, which resulted in a 63.8% conversion. innopraxis.com

The kinetics of lipase-catalyzed reactions for sugar ester synthesis are often described by a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net A significant challenge in these reactions is the mass transfer limitation arising from the poor miscibility of the hydrophilic sucrose and the hydrophobic fatty acid acyl donor. redalyc.orgmdpi.com This can lead to slow reaction rates. mdpi.com

To overcome these limitations, various strategies have been employed. These include the use of polar organic solvents, ionic liquids, or ultrasound irradiation to enhance the miscibility of the reactants. mdpi.com Another approach is to operate in a solvent-free system where emulsifiers or contacting agents are used to disperse the solid sucrose in the liquid fatty acid methyl esters. redalyc.orgdntb.gov.ua Increasing the enzyme concentration can increase the yield, but an excessive amount may increase the viscosity of the mixture, thereby reducing mass transfer between the substrate and the enzyme's active site. e3s-conferences.org The production of water during esterification can also shift the reaction equilibrium towards hydrolysis, reducing the ester yield; this can be managed by conducting the reaction under reduced pressure or by using acyl donors like vinyl esters where the byproduct is a volatile aldehyde. semanticscholar.orgnih.gov

Process Optimization for Biocatalytic Production

Yield and Purity Enhancement Strategies

In the enzymatic synthesis of sucrose laurate, several strategies are employed to maximize the yield and purity of the desired monoester product. Optimization of reaction parameters is a primary approach. Key factors include the molar ratio of the substrates, reaction time, temperature, and the amount of enzyme used.

Research has shown that using a significant molar excess of sucrose relative to the acylating agent (e.g., a 4:1 molar ratio of sucrose to vinyl laurate) can quantitatively yield monoesters in a shorter time frame, typically within 5 hours, while minimizing the formation of diesters. dss.go.thresearchgate.net Conversely, equimolar conditions or an excess of the vinyl ester lead to the formation of diesters as the reaction progresses. dss.go.th

The duration of the reaction and the concentration of the biocatalyst are also critical. In a study using Candida antarctica lipase, the optimal yield of sucrose ester (90.45%) was achieved after a 10-hour reaction time with an enzyme concentration of 0.4% (w/w). e3s-conferences.org The yield tends to increase with time up to an optimal point, after which it may decrease due to the reversible nature of the reaction, where excess water can promote hydrolysis of the ester back into sucrose and the fatty acid. ui.ac.id

Microwave-assisted enzymatic synthesis has emerged as a method to enhance conversion rates and shorten reaction times. Under optimal conditions of 200W microwave power and a 25-minute reaction time, a maximum conversion of 63.8% for lauroyl sucrose ester was reported. innopraxis.com

Post-reaction purification is essential for achieving high purity. This typically involves separating the sucrose ester from unreacted sucrose, fatty acids, and the catalyst. Common methods include solvent extraction and filtration. For instance, after a reaction in dimethyl sulfoxide (DMSO), the product can be dissolved in a salt water solution with isobutanol for extraction. fao.org The organic layer containing the ester is then separated, and the solvent is removed by evaporation. fao.org A final step often involves freeze-drying to obtain the purified solid product. fao.org

Table 1: Strategies for Yield and Purity Enhancement in Enzymatic Synthesis

| Strategy | Parameter | Optimal Condition/Method | Outcome | Source(s) |

|---|---|---|---|---|

| Substrate Molar Ratio | Sucrose / Vinyl Laurate | 4:1 | Quantitative monoester yield, minimal diester formation. | dss.go.thresearchgate.net |

| Reaction Time | Incubation Period | 10 hours (with Candida antarctica) | 90.45% yield of sucrose ester. | e3s-conferences.org |

| Enzyme Concentration | Lipase Ratio (C. antarctica) | 0.4% (w/w) | Optimal yield. | e3s-conferences.org |

| Energy Input | Microwave Assistance | 200W power for 25 minutes | 63.8% conversion of lauroyl sucrose ester. | innopraxis.com |

| Purification | Solvent Extraction | Isobutanol/salt water extraction followed by evaporation and freeze-drying. | Removal of unreacted sucrose, catalyst, and residual solvents. | fao.org |

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic synthesis of sucrose esters aligns with several key principles of green chemistry, presenting an environmentally benign alternative to traditional chemical methods. researchgate.net

One of the primary advantages is the use of milder reaction conditions. Enzymatic processes are typically conducted at lower temperatures (30°C-70°C), significantly reducing energy consumption compared to chemical syntheses which can require temperatures up to 170°C-190°C. e3s-conferences.orgwikipedia.org This avoids the degradation and caramelization of sucrose that can occur at high temperatures, leading to purer products with better functional properties. e3s-conferences.org

Enzymatic catalysis is highly selective (chemo-, regio-, and enantio-selectivity), which minimizes the formation of unwanted byproducts and simplifies purification processes. e3s-conferences.orgmdpi.com Lipases, such as Candida antarctica, can selectively catalyze esterification at specific positions on the sucrose molecule, leading to a higher yield of the desired monoester. e3s-conferences.org This high selectivity reduces waste and the need for extensive purification steps.

The use of biocatalysts (enzymes) is a cornerstone of green chemistry. Enzymes are derived from renewable resources, are biodegradable, and operate under environmentally friendly conditions. mdpi.com Furthermore, enzymes can often be immobilized and reused, which improves the economic viability and sustainability of the process. mdpi.com For example, after three batch reactions using microwave assistance, Novozym435 lipase retained 52.4% of its activity. innopraxis.com

The development of solvent-free reaction systems or the use of greener solvents is another important aspect. While some enzymatic syntheses use organic solvents like n-hexane or tert-butanol to improve substrate solubility, research is ongoing into solvent-free systems or the use of less hazardous solvents, such as ionic liquids or deep eutectic solvents. e3s-conferences.orginnopraxis.commdpi.com

Chemical Synthesis Approaches

Chemical methods for synthesizing sucrose laurate offer versatility and have been widely used in industrial production. These approaches primarily involve the reaction of sucrose with a lauric acid derivative, often requiring catalysts and specific solvent systems to overcome the mutual insolubility of the hydrophilic sucrose and the lipophilic fatty acid.

Direct Esterification Techniques

Direct esterification involves the reaction of sucrose with a fatty acid or its more reactive derivatives, such as acid anhydrides or acyl chlorides. mdpi.com Using highly reactive acylating agents like N-acylthiazolidine thiones has been shown to enable selective acylation of unprotected sucrose. academie-sciences.fr Another approach involves using mixed carboxylic-palmitic anhydrides with a heterogeneous acid catalyst like Amberlyst-15 to produce sucrose esters. nih.gov However, the use of aggressive reagents like fatty acyl chlorides can be toxic and is not suitable for producing food-grade additives. oup.com High temperatures are often required, which can lead to the formation of degradation products and a darker-colored final product. mdpi.com

Transesterification Processes

Transesterification is the most common chemical method for producing sucrose esters. This process involves reacting sucrose with a fatty acid ester, typically a methyl or vinyl ester of lauric acid, in the presence of a basic catalyst. oup.com Several variations of this process exist:

Solvent Process: This method utilizes a solvent in which both sucrose and the fatty acid ester can dissolve. Dimethylformamide (DMF) was initially used, but due to its hazardous nature, it has been largely replaced by the less toxic and cheaper dimethyl sulfoxide (DMSO). wikipedia.orgoup.com The reaction is typically carried out at around 90°C with a basic catalyst like sodium methoxide. wikipedia.org A key advantage is that the byproduct, methanol (B129727), can be removed by distillation to drive the reaction equilibrium towards the product. wikipedia.org This process generally yields a mixture of sucrose monoesters and more substituted esters. wikipedia.org

Melt Process: To avoid the use of solvents, a melt process was developed where molten sucrose is reacted directly with a fatty acid ester (methyl ester or triglyceride) at high temperatures (170-190°C) with a basic catalyst like potassium carbonate. wikipedia.org A significant drawback of this method is the potential for sucrose degradation and caramelization at such high temperatures. wikipedia.orgoup.com

Emulsion Process: This technique applies the concept of microemulsions. Sucrose and a fatty acid methyl ester are reacted in a solvent like propylene glycol with a basic catalyst (e.g., anhydrous potassium carbonate) and a soap to act as an emulsifier. wikipedia.org The reaction is carried out at a more moderate temperature of 130-135°C. This method can achieve high yields (96%), with a product composition of approximately 85% monosubstituted and 15% disubstituted esters. wikipedia.org

Sonochemical Synthesis: The application of ultrasonic energy can dramatically accelerate the transesterification process. One study demonstrated that using ultrasound reduced the reaction time from 120 minutes (conventional method) to 60 minutes. researchgate.netbiointerfaceresearch.com This intensification occurs without altering the chemical structure of the resulting sucrose laurate. biointerfaceresearch.com

A recent development involves a two-stage process where lauric acid is first converted to methyl laurate via esterification, which is then subsequently used for the transesterification of sucrose. researchgate.net This method was shown to achieve a high selectivity of 95% for sucrose monolaurate. researchgate.net

Table 2: Comparison of Transesterification Processes for Sucrose Ester Synthesis

| Process | Solvent(s) | Temperature | Catalyst | Key Features | Source(s) |

|---|---|---|---|---|---|

| Solvent Process | DMSO, DMF | ~90°C | Sodium Methoxide | Byproduct (methanol) removal drives reaction. | wikipedia.orgoup.com |

| Melt Process | None | 170-190°C | Potassium Carbonate | Solvent-free; high risk of sucrose degradation. | wikipedia.orgoup.com |

| Emulsion Process | Propylene Glycol | 130-135°C | Potassium Carbonate | High yield (96%); produces mainly monoesters. | wikipedia.org |

| Two-Stage Process | Varies | 110°C (Stage 1) | Amberlyst 15 (Stage 1) | High selectivity (95%) for sucrose monolaurate. | researchgate.net |

Selective Acylation Methods for Sucrose

Sucrose has eight hydroxyl groups with varying reactivity: three primary (at carbons 6, 1', and 6') and five secondary (at carbons 2, 3, 4, 3', and 4'). wikipedia.org The primary hydroxyl groups are generally more reactive due to lower steric hindrance. wikipedia.org Achieving regioselectivity—the acylation of a specific hydroxyl group—is a significant challenge in sucrose chemistry but is crucial for producing specific esters like sucrose, 1-laurate.

Several methods have been developed to control the position of acylation:

Controlled Reaction Conditions: By carefully controlling the amount of the acylating agent and maintaining low temperatures, substitution can be directed primarily to the most reactive primary positions, such as OH-6. academie-sciences.fr

Specialized Reagents: The use of specific acylating agents can direct substitution to otherwise less reactive secondary positions. For example, using N-acylthiazolidine thiones as the acylating agent has been shown to selectively produce 2-O-acyl sucrose. academie-sciences.fr Subsequent controlled migration of the acyl group under basic conditions can then yield the 6-O-acyl derivative. academie-sciences.frnih.gov

Enzymatic Methods: Chemoenzymatic sequences can also be employed. For instance, proteases have been used to catalyze the formation of 1′-O-acylated derivatives. academie-sciences.fr

While these methods demonstrate the potential for selective synthesis, producing a single isomer like this compound in high yield remains a complex task, often resulting in a mixture of isomers that require extensive purification.

Catalytic Systems for Chemical Synthesis

A variety of catalytic systems are utilized in the chemical synthesis of sucrose laurate, primarily to facilitate the transesterification reaction. The choice of catalyst influences reaction rate, yield, and product distribution.

Homogeneous Base Catalysts: These are the most common catalysts used in industrial processes. They include alkali metal carbonates, hydroxides, and alkoxides.

Potassium Carbonate (K₂CO₃): Widely used in both solvent and solvent-free melt processes. wikipedia.orggoogle.comgoogle.com

Sodium Methoxide (NaOCH₃): A strong base catalyst used in solvent-based transesterification with methyl esters. wikipedia.org

Potassium Soap: Can act as both a catalyst and an emulsifier in melt and emulsion processes. wikipedia.org

Disodium Hydrogen Phosphate (Na₂HPO₄): A milder base catalyst used for the transesterification of sucrose with vinyl esters in DMSO, resulting in high yields of monoesters (>85%). dss.go.th

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which can simplify their removal from the reaction mixture and allow for easier recycling.

Amberlyst 15: A solid acid catalyst (a sulfonic acid-functionalized resin) used in the initial esterification of lauric acid to methyl laurate in a two-stage process for sucrose monolaurate production. nih.govresearchgate.net

The selection of the catalytic system is critical and is often tailored to the specific reaction process (e.g., solvent-based vs. melt) to optimize the synthesis of this compound.

Table 3: Catalysts Used in Chemical Synthesis of Sucrose Esters

| Catalyst Type | Catalyst Name | Chemical Formula | Typical Process | Source(s) |

|---|---|---|---|---|

| Homogeneous Base | Potassium Carbonate | K₂CO₃ | Melt, Emulsion, Solvent | wikipedia.orggoogle.com |

| Homogeneous Base | Sodium Methoxide | NaOCH₃ | Solvent | wikipedia.org |

| Homogeneous Base | Disodium Hydrogen Phosphate | Na₂HPO₄ | Solvent (with vinyl esters) | dss.go.th |

| Heterogeneous Acid | Amberlyst 15 | Sulfonated Resin | Two-Stage (Esterification) | nih.govresearchgate.net |

Novel Synthetic Routes and Derivatization Strategies for this compound

The synthesis of this compound, a sucrose monoester with significant applications in the food, cosmetic, and pharmaceutical industries, has been the subject of extensive research aimed at developing more efficient, selective, and environmentally benign methodologies. Traditional chemical synthesis often involves high temperatures, harsh catalysts, and the formation of complex product mixtures, necessitating extensive purification. To overcome these challenges, novel synthetic routes and derivatization strategies have emerged, focusing on green chemistry principles. These innovative approaches include microwave-assisted synthesis, the use of supercritical fluid technology, and chemoenzymatic hybrid methods, each offering distinct advantages in terms of reaction time, selectivity, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been effectively coupled with enzymatic catalysis to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

One notable study explored the lipase-catalyzed synthesis of lauroyl sucrose ester in a non-aqueous system under microwave irradiation. The research systematically investigated the influence of key parameters such as microwave power, the quantity of molecular sieves (to remove water, a byproduct that can hinder the reaction), and reaction duration on the conversion of the starting materials into the desired sucrose ester.

The optimal conditions were identified as a microwave power of 200W, a molecular sieve concentration of 15 g/L, and a reaction time of just 25 minutes. Under these conditions, a maximum conversion of lauroyl sucrose ester of 63.8% was achieved. researchgate.net Thin-layer chromatography analysis revealed that the product synthesized via this microwave-assisted lipase-catalyzed method contained only a single product spot, indicating high product purity and the absence of significant side products. researchgate.net Furthermore, the study highlighted the potential for enzyme reuse, with the lipase retaining 52.4% of its activity after three consecutive batch reactions. researchgate.net

Table 1: Optimal Conditions for Microwave-Assisted Lipase-Catalyzed Synthesis of Sucrose Laurate

| Parameter | Optimal Value |

| Microwave Power | 200 W |

| Molecular Sieve Concentration | 15 g/L |

| Reaction Time | 25 minutes |

| Maximum Conversion | 63.8% |

This method not only demonstrates the advantages of reduced reaction time and energy consumption but also points towards a more sustainable and efficient production process for sucrose laurate.

Supercritical Fluid Technology in Synthesis

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as green and effective solvents for various chemical and enzymatic reactions. Their unique properties, such as high diffusivity, low viscosity, and tunable solvent power, make them attractive alternatives to conventional organic solvents. The non-toxic and non-flammable nature of scCO₂ further enhances its appeal from an environmental and safety perspective.

In the synthesis of sucrose esters, scCO₂ has been successfully employed as a reaction medium for lipase-catalyzed reactions. One study demonstrated the synthesis of 6-O-sucrose laurate using Novozym 435, a commercially available immobilized lipase, in supercritical CO₂. This enzymatic approach in a supercritical fluid environment resulted in a 74% conversion of lauric acid at a temperature of 60°C over a 24-hour period. researchgate.net

The use of scCO₂ offers several advantages in this context. Enzymes are generally insoluble in scCO₂, which facilitates the separation of the catalyst from the reaction mixture, allowing for easier product purification and potential reuse of the enzyme. Furthermore, the solvent properties of scCO₂ can be fine-tuned by adjusting pressure and temperature, which can influence reaction rates and selectivities.

While the reaction time in this specific study was longer than that reported for microwave-assisted synthesis, the high conversion rate and the inherent environmental benefits of using scCO₂ highlight the potential of this technology for the clean production of this compound.

Table 2: Lipase-Catalyzed Synthesis of 6-O-Sucrose Laurate in Supercritical CO₂

| Parameter | Value |

| Enzyme | Novozym 435 |

| Solvent | Supercritical CO₂ |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Lauric Acid Conversion | 74% |

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective reaction pathways. This hybrid approach is particularly well-suited for the synthesis of complex molecules like this compound, where regioselectivity is a key challenge.

A novel two-stage chemoenzymatic process has been developed for the production of sucrose monolaurate from lauric acid. This method is designed to enhance both productivity and selectivity.

Stage 1: Chemical Esterification The first stage involves the chemical esterification of lauric acid with methanol to produce methyl laurate. This reaction is efficiently catalyzed by a solid acid catalyst, Amberlyst 15, in a continuous fixed-bed reactor. Optimal conditions for this stage were found to be a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L, which resulted in a 98% yield of methyl laurate with 99% purity. researchgate.net This initial chemical step is highly efficient and demonstrates excellent catalytic stability over extended periods. researchgate.net

Stage 2: Enzymatic Transesterification In the second stage, the purified methyl laurate from the first stage is used in a transesterification reaction with sucrose to form sucrose monolaurate. This step is catalyzed by an enzymatic catalyst, Amberlyst 21, in another continuous fixed-bed reactor. This enzymatic step provides high selectivity, with 95% of the product being the desired sucrose monolaurate. researchgate.net

Table 3: Two-Stage Chemoenzymatic Synthesis of Sucrose Monolaurate

| Stage | Catalyst | Temperature | Residence Time | Key Outcome |

| 1. Esterification (Lauric Acid to Methyl Laurate) | Amberlyst 15 | 110°C | 5 minutes | 98% yield of Methyl Laurate |

| 2. Transesterification (Methyl Laurate to Sucrose Monolaurate) | Amberlyst 21 | 120°C | 60 minutes | 95% selectivity for Sucrose Monolaurate |

Another chemoenzymatic approach involves the base-catalyzed synthesis of sucrose fatty acid esters by transesterification of sucrose with vinyl esters. In one study, four different sucrose fatty acid esters, including sucrose laurate, were synthesized using disodium hydrogen phosphate as a catalyst in dimethylsulfoxide (DMSO). By using a molar ratio of sucrose to vinyl ester of 4:1 and maintaining mild reaction conditions (40°C and atmospheric pressure), yields higher than 85% were achieved. core.ac.uk The resulting sucroesters had a high percentage of monoesters (≥90%), with 2-O-acylsucrose being the major product (≥60%) in the monoester fraction. core.ac.uk

These chemoenzymatic hybrid approaches effectively address the challenges of selectivity and yield in sucrose ester synthesis, offering viable and efficient routes for the production of high-purity this compound.

Advanced Analytical Characterization of Sucrose, 1 Laurate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a detailed characterization of sucrose (B13894), 1-laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that offers detailed insights into the molecular structure of sucrose, 1-laurate in solution. By analyzing the chemical environment of each proton and carbon atom, it is possible to confirm the identity, purity, and the specific location of the laurate group on the sucrose backbone.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment and confirmation of regioselectivity. The esterification of a hydroxyl group on the sucrose molecule with lauric acid results in characteristic downfield shifts of the signals corresponding to the proton and carbon atoms at and near the site of acylation.

In the case of this compound, the most significant changes in chemical shifts compared to unmodified sucrose are observed for the signals of the fructose (B13574) unit. Specifically, the signals for the C1' and H1' atoms are deshielded due to the electron-withdrawing effect of the adjacent ester carbonyl group. The methylene (B1212753) protons of the lauroyl chain typically appear as a complex multiplet in the upfield region of the ¹H NMR spectrum, with the terminal methyl group resonating at the highest field.

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Sucrose Moiety | ||

| H-1 | ~5.40 (d) | |

| C-1 | ~92.2 | |

| C-2 | ~71.9 | |

| C-3 | ~73.2 | |

| C-4 | ~70.1 | |

| C-5 | ~73.1 | |

| C-6 | ~61.1 | |

| H-1'a, H-1'b | Shifted downfield | |

| C-1' | Shifted downfield | |

| C-2' | ~104.5 | |

| C-3' | ~77.4 | |

| C-4' | ~74.8 | |

| C-5' | ~82.2 | |

| C-6' | ~63.2 | |

| Lauroyl Moiety | ||

| C=O | ~174.6 | |

| α-CH₂ | ~2.34 (t) | |

| (CH₂)ₙ | ~1.30-1.60 (m) | |

| CH₃ | ~0.99 (t) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table presents indicative values based on typical spectra of sucrose esters.

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the glucose and fructose rings, as well as within the lauroyl chain. This helps to trace the connectivity of the proton network in each part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the downfield-shifted H1' protons would show a cross-peak with the correspondingly downfield-shifted C1' carbon, confirming the site of esterification.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for identifying the linkage between the lauroyl group and the sucrose moiety. A key correlation in the HMBC spectrum of this compound would be a cross-peak between the H1' protons of the fructose unit and the carbonyl carbon (C=O) of the laurate chain. This three-bond correlation provides definitive proof of the ester linkage at the C1' position.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman provide complementary information about the functional groups present in this compound and their vibrational modes.

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands that confirm its structure. A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the remaining hydroxyl groups on the sucrose backbone. The region between 1000 and 1200 cm⁻¹ is dominated by C-O stretching vibrations.

Raman spectroscopy, which is based on the inelastic scattering of light, provides information on the non-polar bonds and symmetric vibrations. While less commonly reported for sucrose esters, a Raman spectrum would be expected to show characteristic bands for the C-H stretching vibrations of the alkyl chain and skeletal vibrations of the sucrose rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretching | 3200-3600 (broad) | |

| C-H Stretching (alkyl) | 2850-2960 | 2850-2960 |

| C=O Stretching (ester) | 1735-1750 (strong) | |

| C-O Stretching | 1000-1200 | |

| Skeletal Vibrations | Fingerprint Region | Fingerprint Region |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and to deduce structural information from the fragmentation pattern of the ionized molecule. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of sucrose esters.

For this compound, the mass spectrum would typically show a prominent peak corresponding to the sodiated molecule [M+Na]⁺, which allows for the confirmation of the molecular weight (524.6 g/mol ).

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, provide valuable structural information. The fragmentation of sucrose esters is highly dependent on the position of the acyl group. researchgate.net The primary fragmentation pathway involves the cleavage of the glycosidic bond between the glucose and fructose units. researchgate.net For this compound, fragmentation would be expected to yield ions corresponding to the intact lauroylated fructose moiety and the unmodified glucose unit. The relative stability of these fragment ions can provide insights into the location of the ester group. For instance, the fragmentation of 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose has been shown to produce distinct product ion mass spectra, allowing for their differentiation. researchgate.net A similar differentiation would be expected for the 1'-O-lauroyl isomer.

ESI-MS and MALDI-TOF MS for Molecular Weight and Purity Profiling

Mass spectrometry (MS) serves as a cornerstone for the structural elucidation and purity assessment of sucrose laurate isomers. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are pivotal for determining molecular weight and investigating the isomeric composition.

In MALDI-TOF MS analysis, sucrose laurate typically yields signals corresponding to adducts with alkali metals. Common observed ions include the sodium adduct [M+Na]⁺ at a mass-to-charge ratio (m/z) of 547.9 and the potassium adduct [M+K]⁺ at m/z 563.8. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the precise mass of these adducts, with the [M+Na]⁺ ion of lauroyl sucrose being confirmed at m/z 547.2712. researchgate.nettandfonline.com

ESI tandem mass spectrometry (ESI-MS/MS) is particularly effective for distinguishing between different regioisomers of sucrose laurate by analyzing their fragmentation patterns. researchgate.nettandfonline.com When the [M+Na]⁺ precursor ion is selected and subjected to collision-induced dissociation, the resulting product ion spectra differ based on the position of the laurate group. For instance, 6-O-lauroyl sucrose produces distinct signals at m/z 547.27 (the unfragmented precursor) and m/z 385.21, which corresponds to the 6-O-lauroyl glucose sodium adduct ion. researchgate.nettandfonline.com In contrast, the 6′-O-lauroyl sucrose isomer yields signals at m/z 385.22 and 367.20, corresponding to the sodium adducts of 6-O-lauroyl fructose and the 6-O-lauroyl fructosyl ion, respectively. researchgate.nettandfonline.com These distinct fragmentation pathways highlight differences in the conformational stability and the stability of the glycosidic bond between the isomers. researchgate.nettandfonline.com

Table 1: Representative Mass Spectrometry Data for Sucrose Laurate Isomers

| Ionization Technique | Analyte/Isomer | Precursor Ion (m/z) | Key Product Ions (m/z) | Ion Description |

|---|---|---|---|---|

| MALDI-TOF MS | Sucrose Laurate | - | 547.9 | Sodium Adduct [M+Na]⁺ |

| MALDI-TOF MS | Sucrose Laurate | - | 563.8 | Potassium Adduct [M+K]⁺ |

| ESI-MS/MS | 6-O-lauroyl sucrose | 547.27 | 547.27, 385.21 | Unfragmented precursor, 6-O-lauroyl glucose sodium adduct |

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, quantification, and purification of sucrose laurate and its various isomers from complex synthesis mixtures. researchgate.net

Reversed-phase (RP) HPLC is the most widely employed methodology for the analysis of sucrose esters. researchgate.net This technique utilizes a nonpolar stationary phase, such as C8 or C18 alkyl-silica, and a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the fatty acid chains of the sucrose esters and the stationary phase. A typical mobile phase for separating sucrose laurate isomers consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netnih.govnih.gov For instance, a mixture of methanol and water (85:15, v/v) has been used for the separation of monoesters. researchgate.net RP-HPLC can effectively separate sucrose esters based on the length of their fatty acid chain and can also resolve different positional isomers. nih.govum.edu.my

While less common for sucrose esters, normal-phase (NP) HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can also be applied. In this mode, separation is governed by polar interactions between the hydroxyl groups of the sucrose moiety and the stationary phase. An amino-bonded column (behaving as a polar stationary phase in HILIC mode) with a mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used for the analysis of underivatized sugars and can be applied to sucrose esters. chromforum.orgjasco-global.comoiv.int

The choice of detector is critical in the HPLC analysis of sucrose laurate due to the compound's physical properties.

UV Detector: Ultraviolet (UV) detection is generally not suitable for sucrose laurate analysis. The molecule lacks a significant chromophore, meaning it does not absorb light in the 220-800 nm range, making detection by UV problematic. researchgate.net

Refractive Index (RI) Detector: An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte. It can detect sugars and their esters without the need for a chromophore. jasco-global.com However, RI detectors are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, limiting their use to isocratic separations. chromforum.org

Evaporative Light Scattering Detector (ELSD): The ELSD is a more versatile and sensitive detector for non-volatile analytes like sucrose laurate. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. A key advantage of ELSD is its compatibility with gradient elution, which is often necessary to separate the complex mixtures of mono-, di-, and higher esters and their various isomers found in commercial sucrose ester products. researchgate.netdntb.gov.ua Charged Aerosol Detection (CAD) is a similar technique that also offers universal detection for non-volatile analytes and is compatible with gradient elution. nih.govresearchgate.net

Table 2: Comparison of HPLC Methodologies for Sucrose Ester Analysis

| Parameter | Reversed-Phase HPLC | Normal-Phase/HILIC |

|---|---|---|

| Stationary Phase | C8, C18 (non-polar) | Amino, Silica (B1680970) (polar) |

| Typical Mobile Phase | Methanol/Water, Acetonitrile/Water (polar) | Acetonitrile/Water (non-polar relative to stationary phase) |

| Separation Principle | Hydrophobic interactions of fatty acid chain | Polar interactions of sucrose hydroxyl groups |

| Common Detectors | ELSD, CAD, RI (isocratic only) | ELSD, CAD, RI (isocratic only) |

| Application | Separation of isomers and esters by acyl chain length | Analysis of free sugars and highly polar esters |

Gas Chromatography (GC) for Volatile By-products

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is employed to identify and quantify volatile by-products and impurities that may be present in sucrose laurate samples from the synthesis process. researchgate.net The direct analysis of intact sucrose laurate by GC is not feasible due to its low volatility and thermal instability. However, GC is an excellent method for detecting residual solvents, such as dimethyl sulfoxide (B87167), or unreacted starting materials like vinyl esters of fatty acids. fao.org Furthermore, GC can be used to determine the content of free, unreacted sucrose after a derivatization step, such as silylation, to make it volatile enough for analysis. researchgate.netfao.org

Size Exclusion Chromatography (SEC) for Oligomerization Studies

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. nih.gov While commonly used for large molecules like proteins and polymers, SEC can be applied to investigate the potential for self-assembly or oligomerization of amphiphilic molecules like sucrose laurate in solution. nih.govacs.org In this method, a sample is passed through a column packed with porous beads. Larger molecules (such as oligomers or micelles) that cannot enter the pores elute first, while smaller molecules (monomers) penetrate the pores to varying degrees and have a longer retention time. nih.gov By coupling SEC with detectors such as light scattering (LS), refractive index (RI), and UV, it is possible to determine the molar mass of the eluting species and characterize the distribution between monomeric and potential oligomeric states. nih.gov

Thermal Analysis and Phase Behavior Investigation

The thermal characteristics of this compound are crucial for understanding its stability and behavior in various applications, particularly those involving heat treatment. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the material's phase transitions and decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material. For sucrose esters like this compound, DSC analysis reveals information about melting, crystallization, and glass transition events.

Sucrose esters are known to have relatively low melting points, and their thermal properties can be influenced by the specific fatty acid attached and the degree of esterification. researchgate.netnih.gov Generally, the melting point for sucrose esters falls within the range of 40 °C to 60 °C. wikipedia.org Studies on various sugar esters have indicated that hydrophilic variants, such as sucrose laurate with a high Hydrophilic-Lipophilic Balance (HLB) value, tend to become vitrified upon melting. nih.gov Following a melt-solidification cycle, these esters can form partially amorphous, layered structures that may undergo slow crystallization over time. nih.gov This amorphous character is significant in applications where a non-crystalline solid state is desired. The glass transition temperature (Tg) of these vitrified materials can be determined using modulated DSC techniques. nih.gov

DSC has also been employed to study the interaction of sucrose monolaurate in complex systems. For instance, when combined with potato starch, the formation and dissociation temperatures of the resulting complexes have been shown to increase with the length of the fatty acid alkyl chain. nih.gov In another application, DSC was used to evaluate the plasticizing effect of sucrose laurate on polyvinyl chloride (PVC), where an increase in sucrose laurate concentration led to a decrease in the glass transition temperature of the polymer, confirming its role as a plasticizer. biointerfaceresearch.comresearchgate.net

| Thermal Property | Typical Value (°C) |

|---|---|

| Melting Point Range | 40 - 60 wikipedia.org |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is critical for determining the thermal stability and decomposition profile of a compound.

For sucrose esters, thermal decomposition is a key parameter for high-temperature applications. Research indicates that these compounds are stable up to relatively high temperatures, generally beginning to decompose only above 220 °C. nih.gov A specific commercial grade of sucrose laurate, L-1695, has a reported decomposition temperature of 233 °C. mfc.co.jp

The thermal degradation of the sucrose moiety itself typically begins with the cleavage of the glycosidic bond that links the glucose and fructose units. chem.skresearchgate.netacs.org This initial step is followed by a complex series of reactions, including dehydration and polymerization, leading to the formation of various degradation products. researchgate.net While TGA primarily shows the mass loss associated with these events, the onset temperature of this loss is a key indicator of the compound's upper limit of thermal stability.

| Thermal Property | Typical Value (°C) |

|---|---|

| Decomposition Temperature (for L-1695) | 233 mfc.co.jp |

| General Decomposition Onset | > 220 nih.gov |

Rheological Behavior and Viscoelastic Properties in Solutions

The rheology of this compound solutions is fundamental to its application as an emulsifier and texture modifier. Rheological studies describe the flow and deformation of these solutions under applied stress, encompassing both viscous and elastic responses.

Steady-State Rheometry

Steady-state rheometry involves measuring the viscosity of a fluid at a constant shear rate. For many simple fluids, the viscosity is independent of the shear rate, a behavior known as Newtonian.

Aqueous solutions of small molecules like sucrose typically exhibit Newtonian behavior, where viscosity is primarily a function of concentration and temperature. ucp.pt Similarly, solutions of sucrose laurate are expected to behave as Newtonian fluids, particularly at lower concentrations. researchgate.net The viscosity of these solutions generally increases with higher concentrations of sucrose laurate and decreases as the temperature rises. scilit.comresearchgate.net This temperature dependence is attributed to the reduction in hydrodynamic forces and intermolecular friction at higher thermal energy. researchgate.net At higher concentrations, where micellar structures or other aggregates may form, deviations from Newtonian behavior, such as shear-thinning (viscosity decreases with increasing shear rate), can occur due to the alignment or breakdown of these structures under shear. mdpi.com

Oscillatory Rheometry for Viscoelastic Moduli

Oscillatory rheometry is used to characterize the viscoelastic properties of materials by applying a small, oscillating strain and measuring the resulting stress. This technique separates the material's response into two components: the storage modulus (G'), which represents the elastic (solid-like) portion, and the loss modulus (G''), which represents the viscous (liquid-like) portion. rheologylab.comlibretexts.org

Storage Modulus (G'): This modulus quantifies the energy stored and recovered per cycle of oscillation and is a measure of the material's elastic character. A higher G' indicates a more structured, solid-like material. youtube.com

Loss Modulus (G''): This modulus represents the energy dissipated as heat per cycle and is a measure of the material's viscous nature. A higher G'' signifies a more fluid-like behavior. youtube.com

For surfactant solutions like this compound, oscillatory rheometry can reveal the formation of complex microstructures. While dilute solutions may be purely viscous (G'' >> G'), concentrated solutions can form structured phases, such as liquid crystals or wormlike micelles, which exhibit significant viscoelasticity. researchgate.net In such systems, the storage modulus (G') can become prominent, indicating that the solution has a gel-like structure capable of storing elastic energy. The oscillatory-shear behavior of a related sucrose ester, sucrose monohexadecanoate, has been shown to be well-described by the Maxwell model, which is characteristic of viscoelastic wormlike micellar solutions. researchgate.net This suggests that under appropriate conditions of concentration and temperature, this compound solutions could also exhibit complex viscoelastic behavior, where both G' and G'' are significant and depend on the oscillation frequency.

Interfacial and Supramolecular Chemistry of Sucrose, 1 Laurate

Surface Activity and Interfacial Tension Reduction Mechanisms

Sucrose (B13894), 1-laurate, an amphiphilic molecule, consists of a hydrophilic sucrose head group and a lipophilic laurate tail. This dual nature enables it to adsorb at interfaces, such as liquid-air and liquid-liquid, thereby reducing the interfacial tension. The mechanism involves the orientation of the sucrose head towards the polar phase (e.g., water) and the laurate tail towards the non-polar phase (e.g., air or oil), which disrupts the cohesive energy at the interface and lowers the free energy of the system.

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which molecules in the bulk solution begin to aggregate spontaneously to form micelles. Above the CMC, the surface tension of the solution remains relatively constant. The CMC of sucrose laurate is influenced by factors such as the purity of the compound, the specific isomer, temperature, and the presence of other substances. nih.gov For sucrose esters in general, the CMC value decreases as the length of the fatty acid tail increases. cibtech.org

Several methods are employed to determine the CMC of sucrose laurate, each relying on the detection of the sharp change in a physicochemical property of the solution at the point of micellization.

Surface Tension Measurement: This is a common method where the surface tension of the surfactant solution is measured as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Once micelles form, additional surfactant molecules partition into the micelles rather than the interface, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve. sciopen.com

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene (B120774) or Laurdan, whose spectral properties are sensitive to the polarity of their microenvironment. In an aqueous solution, these probes reside in a polar environment. Upon micelle formation, they partition into the hydrophobic core of the micelles. This change in environment leads to a distinct alteration in their fluorescence spectra (e.g., a change in the intensity ratio of certain vibronic bands for pyrene), which can be plotted against surfactant concentration to determine the CMC. sciopen.com

The table below presents reported CMC values for sucrose laurate, highlighting the variations that can arise from different measurement techniques and sample compositions.

| Reported CMC Value | Method/Conditions | Reference |

|---|---|---|

| 0.35 mM (3.5 x 10⁻⁴ M) | Determined at 25°C | proquest.com |

| 0.3427 mM | Fluorescence (Pyrene probe) for 6-O-Sucrose monolaurate (MLS) at 25°C | sciopen.com |

| 0.2726 mM | Surface Tension for 6-O-Sucrose monolaurate (MLS) at 25°C | sciopen.com |

| 0.3 mM | For Sucrose monolaurate (BioXtra, ≥97.0% TLC) | smolecule.com |

Adsorption Isotherms at Liquid-Air and Liquid-Liquid Interfaces

The adsorption of Sucrose, 1-laurate at interfaces can be described by adsorption isotherms, which relate the amount of surfactant adsorbed per unit area (surface excess concentration, Γ) to its concentration in the bulk solution (C) at a constant temperature.

At the solid-liquid interface, the adsorption of pure sucrose monolaurate has been shown to follow a monolayer adsorption mechanism, with the data fitting a Langmuirian-type isotherm. researchgate.net This model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer once all sites are occupied. The adsorption process was observed to be rapid, occurring within 1 to 3 minutes. researchgate.net

For liquid-air and liquid-liquid interfaces, the Gibbs adsorption isotherm is a key thermodynamic equation used to calculate the surface excess concentration from the change in surface tension with concentration:

Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration

R is the ideal gas constant

T is the absolute temperature

γ is the surface tension

C is the surfactant concentration

From the surface excess concentration, the minimum area occupied by each molecule (A_min) at the interface can be calculated (A_min = 1 / (Γ_max * N_A)), where Γ_max is the maximum surface excess and N_A is Avogadro's number. This parameter provides insight into the packing of the surfactant molecules at the interface. The bulky sucrose head group significantly influences this packing. sciopen.com The adsorption behavior at an air-water interface differs from that at an oil-water interface due to the absence of hydrophobic interactions between the surfactant's laurate tail and the air phase, which can affect the efficiency of surface tension reduction. libretexts.org

Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems

Beyond the critical micelle concentration, this compound molecules aggregate to form a variety of supramolecular structures. The nature of these self-assembled structures is governed by a delicate balance of intermolecular forces, the molecular geometry of the surfactant (often described by the critical packing parameter), and external conditions such as concentration, temperature, and the presence of other chemical species.

Micellar Structures and Aggregation Behavior

In aqueous solutions, this compound typically forms micelles where the hydrophobic laurate tails are sequestered from water in the core, and the hydrophilic sucrose heads form the outer corona, interacting with the surrounding water.

Micellar Shape: The shape of the micelles is influenced by the critical packing parameter (Cpp), which relates the volume of the hydrophobic tail (v), the area of the headgroup at the micelle surface (a₀), and the length of the tail (l_c). For 6-O-sucrose esters with short alkyl chains, including laurate, the Cpp values suggest the formation of cylindrical micelles. sciopen.com

Aggregation Number (N_agg): This parameter defines the average number of surfactant molecules in a single micelle. For sucrose esters, the aggregation number tends to increase with the length of the alkyl chain. For sucrose monolaurate, an aggregation number of 80 has been reported. sciopen.com The aggregation number for sucrose esters with shorter chains can also be dependent on the surfactant concentration. sciopen.com

The table below summarizes key parameters related to the micellar structure of sucrose monolaurate.

| Parameter | Reported Value/Observation | Method/Conditions | Reference |

|---|---|---|---|

| Predicted Micelle Shape | Cylindrical | Based on Critical Packing Parameter (Cpp) for 6-O-Sucrose monolaurate (MLS) | sciopen.com |

| Aggregation Number (N_agg) | 80 | Time-resolved fluorescence quenching (TRFQ) for 6-O-Sucrose monolaurate (MLS) at 25°C | sciopen.com |

| Hydrodynamic Radius | 29.2 Å (2.92 nm) | Laser light scattering for spheroidally shaped micelles | nih.gov |

| Aggregation Behavior | Micellar growth with increasing temperature | Viscosity measurements of aqueous systems | proquest.com |

The aggregation behavior is also sensitive to temperature. Studies on the viscosity of aqueous sucrose laurate systems show changes that are attributed to the growth of micelles as the temperature rises. proquest.com At higher concentrations, the formation of entangled, rod-like micelles can occur. proquest.com

Vesicle and Liposome Formation Mechanisms

Vesicles and liposomes are self-closed structures composed of one or more lipid bilayers enclosing an aqueous core. While not typically forming these structures on its own, this compound plays a crucial role as a "helper lipid" or co-surfactant in the formation of liposomal and vesicular systems.

Liquid Crystalline Phases and Mesophase Behavior

At higher concentrations or in the presence of other components, the self-assembly of this compound can lead to the formation of more ordered, long-range structures known as lyotropic liquid crystalline phases. These mesophases are intermediate states of matter between a crystalline solid and an isotropic liquid.

Types of Phases: For sucrose monoalkanoates, the phase behavior is dependent on the hydrophobic chain length. While shorter chain esters (C8, C10) can form micellar, cubic, and hexagonal liquid crystal phases with increasing concentration, longer chain esters like C12 (laurate) and C16 tend to bypass the cubic phase. researchgate.net At high concentrations, sucrose laurate can form lamellar structures, which may be considered a gel state. researchgate.net In ternary systems containing sucrose laurate, a co-surfactant (sorbitan mono-laurate), and water, both hexagonal and lamellar liquid crystalline phases have been identified. researchgate.net

Phase Diagrams: The phase behavior of multi-component systems is often represented by ternary phase diagrams. A study of the water/sucrose laurate/n-heptane system revealed a distinct liquid crystal (LC) phase region at lower water concentrations. researchgate.net

Influencing Factors: The formation and type of liquid crystalline phase are highly sensitive to the system's composition. The addition of a second surfactant can promote the formation of liquid crystals at lower concentrations. cibtech.org Furthermore, the introduction of an oil phase can induce transitions between different mesophases, for example, from a hexagonal to a lamellar phase. cibtech.org

The characterization of these ordered phases is typically performed using techniques such as polarized light microscopy, which can identify anisotropic structures by their birefringence, and small-angle X-ray scattering (SAXS), which provides detailed information about the structure and dimensions of the liquid crystalline lattice. researchgate.net

Computational and Theoretical Investigations of Sucrose, 1 Laurate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope, allowing researchers to observe the time-resolved behavior of molecules. For Sucrose (B13894), 1-laurate, these simulations are crucial for understanding its physical properties and functions as a surfactant.

Conformational Analysis and Flexibility

MD simulations have been instrumental in characterizing the conformational landscape of sucrose and its esters. researchgate.netnih.gov The sucrose moiety itself is not rigid; its glycosidic linkage allows for considerable flexibility, and the puckering of the fructose (B13574) ring can vary. nih.govresearchgate.net The addition of the laurate tail introduces further degrees of freedom.

| Molecular Region | Observed Dynamic Behavior | Influencing Factors |

|---|---|---|

| Glycosidic Linkage (φ, ψ angles) | Significant rotational freedom, leading to multiple stable and transient conformations. researchgate.net | Solvent interactions, intramolecular hydrogen bonding. |

| Fructofuranose Ring | Exhibits various puckering states, contributing to the flexibility of the sucrose headgroup. nih.gov | Internal torsional strain, solvent effects. |

| Laurate Acyl Chain | High degree of rotational freedom around C-C bonds, allowing it to adopt folded or extended states. | Hydrophobic interactions, packing constraints in aggregates. |

Self-Assembly Simulations of Micelles and Vesicles

As an amphiphilic molecule, Sucrose, 1-laurate spontaneously self-assembles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). arxiv.org MD simulations can model this process from the bottom up, starting from randomly dispersed molecules and observing their aggregation into organized structures like micelles and vesicles. arxiv.orgresearchgate.net

These simulations demonstrate that the hydrophobic effect is the primary driving force, causing the laurate tails to cluster together to minimize their contact with water, while the hydrophilic sucrose headgroups remain exposed to the aqueous environment. arxiv.org The final morphology of the aggregate (e.g., spherical micelles, cylindrical micelles, or bilayers that can form vesicles) is determined by the balance of intermolecular forces and the effective geometry of the molecule, often rationalized by the critical packing parameter. nih.gov Studies on pure sucrose monolaurate have shown the formation of spheroidally shaped micelles. nih.gov The presence of di-esters, a common impurity, can lead to the formation of larger, more complex structures. nih.gov

Interfacial Adsorption Dynamics

The surfactant properties of this compound are fundamentally linked to its behavior at interfaces, such as the air-water or oil-water interface. MD simulations can provide a dynamic picture of the adsorption process. These simulations show individual surfactant molecules migrating from the bulk aqueous phase to the interface.

Upon reaching the interface, the molecules orient themselves to minimize free energy: the hydrophilic sucrose head remains in the water phase, while the hydrophobic laurate tail extends into the non-polar phase (air or oil). mdpi.com This arrangement disrupts the cohesive forces of the water at the surface, leading to a reduction in interfacial tension—the macroscopic hallmark of surfactant activity. mdpi.comresearchgate.net The speed and efficiency of this process, as well as the final packing density at the interface, can be investigated through simulation, providing insights that correlate with experimentally observed emulsifying and foaming properties. arxiv.org

Solvent Effects and Hydration Shell Dynamics

The solvent, particularly water, is not a passive medium but plays a critical role in the behavior of this compound. ethz.chresearchgate.net MD simulations are uniquely suited to explore the detailed interactions between the solute and solvent molecules. nih.govacs.org These simulations reveal the formation of a structured "hydration shell" of water molecules around the hydrophilic sucrose headgroup. nih.govnih.gov

Quantum Chemical Calculations

While MD simulations excel at describing the physical motion and large-scale organization of molecules, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure. researchgate.netacs.org

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are used to investigate the electronic properties of this compound at a sub-atomic level. By solving approximations of the Schrödinger equation for the molecule, these methods can determine the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

From these fundamental properties, key reactivity descriptors can be calculated. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (Δε) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net DFT studies on related sugar esters have shown that the addition of an ester group can decrease the HOMO-LUMO gap, indicating an increase in chemical reactivity compared to the parent sugar. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

| Descriptor | Significance for this compound |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons (susceptibility to oxidation). |

| LUMO Energy | Relates to the ability to accept electrons (susceptibility to reduction). |

| HOMO-LUMO Gap (Δε) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions, predicting sites for non-covalent interactions and chemical reactions. |

Hydrogen Bonding Networks

Computational and theoretical investigations into this compound, a nonionic surfactant, highlight the critical role of hydrogen bonding in its molecular interactions and aggregation behavior. The amphiphilic nature of the molecule, with its hydrophilic sucrose headgroup and lipophilic laurate tail, gives rise to complex hydrogen bonding networks that govern its structure and function in various environments.

The sucrose moiety of the molecule contains multiple hydroxyl (-OH) groups, which act as both hydrogen bond donors and acceptors. These groups can form extensive intramolecular hydrogen bonds, influencing the conformation and flexibility of the sucrose headgroup. Furthermore, they are pivotal in forming intermolecular hydrogen bonds with surrounding molecules, such as water, co-solutes, and other sucrose laurate molecules.

In the formation of larger aggregates like niosomes, hydrogen bonding is a key directional force. Studies involving the formulation of sucrose monolaurate niosomes with additives like vitamin E or n-octanol have shown that hydrogen bonding interactions occur between the sucrose headgroup and the hydroxyl groups of the additive molecules. acs.org This interaction is crucial for the packing of the surfactant molecules and the stability of the resulting vesicular structures. acs.org The formation of these hydrogen bonds facilitates the transformation of smaller micellar aggregates into larger niosomes, leading to a denser packing of surfactant molecules in the aggregate. acs.org

While detailed quantum mechanical calculations specifically mapping the entire intramolecular and intermolecular hydrogen bond network of an isolated this compound molecule or its pure aggregates are not extensively documented in readily available literature, the principles of hydrogen bonding in sugars and lipids provide a strong theoretical foundation. The network is dynamic, with bonds constantly forming and breaking, and is highly dependent on the surrounding medium, concentration, and temperature.

Interaction Energies with Other Molecules

Molecular dynamics (MD) simulations have provided significant insights into the interaction energies and mechanisms between this compound and other molecules, particularly in biological contexts such as cell membranes. These computational studies are crucial for understanding its role as a permeation enhancer for drug delivery.

One key area of investigation has been the interaction of sucrose monolaurate with model lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). MD simulations show that sucrose monolaurate molecules incorporate into the lipid membrane and induce significant structural perturbations in a concentration-dependent manner. nih.govacs.org Unlike some smaller permeation enhancers, sucrose monolaurate molecules, once embedded, tend to remain within the same membrane leaflet, with no expulsion or "flip-flop" events observed over simulation times of 500 nanoseconds. acs.org

The incorporation of sucrose monolaurate into the POPC membrane leads to a notable increase in the area per lipid (APL), a key indicator of membrane disruption. nih.govacs.org This expansion of the membrane is thought to be a primary mechanism for its permeation-enhancing effects. The table below summarizes the impact of sucrose monolaurate concentration on the APL of a POPC bilayer.

| Concentration of this compound | Increase in Area Per Lipid (APL) |

|---|---|

| 35% | 14.6% |

This data is based on molecular dynamics simulations of a POPC bilayer. nih.govacs.org

Furthermore, these simulations reveal that sucrose monolaurate affects the order of the lipid tails. By disrupting the packing of the lipid molecules, it lowers the carbon-deuterium order parameter (SCD), which signifies a more fluid and disordered membrane core. nih.govacs.org This increased fluidity can facilitate the passage of other molecules across the membrane. Sucrose monolaurate also influences the permeation of water into the membrane. Simulations demonstrate a concentration-dependent increase in the number of water molecules found near the hydrophobic lipid tails, suggesting that the surfactant creates defects or channels that allow for increased hydration of the membrane interior. nih.gov Due to its relatively large size compared to other fatty acid-based enhancers, it also induces a higher lateral diffusion of the POPC molecules. nih.govacs.org

Coarse-Grained Modeling for Large-Scale Self-Assembly

To investigate the collective behavior and self-assembly of this compound over larger length and time scales, computational scientists employ coarse-grained (CG) modeling. This approach simplifies the molecular representation by grouping several atoms into single "beads," which significantly reduces the computational cost compared to all-atom molecular dynamics simulations. This allows for the study of large-scale phenomena such as micelle formation, phase behavior, and the formation of complex structures like emulsions. mdpi.com